BenchChemオンラインストアへようこそ!

2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonism NF-κB reporter assay cytokine profiling

2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536706‑83‑9) is a heterocyclic small molecule belonging to the pyrimido[5,4‑b]indole class, a chemotype identified through high‑throughput screening as a potent and selective activator of Toll‑like receptor 4 (TLR4) signalling. The compound features a 2‑isopropylthio substituent and a 3‑(3‑methoxyphenyl) group on the pyrimidoindole core (C₂₀H₁₉N₃O₂S, MW 365.45), distinguishing it from other N‑3 aryl analogs that have been systematically evaluated for differential TLR4‑dependent NF‑κB and type‑I interferon pathway activation.

Molecular Formula C20H19N3O2S
Molecular Weight 365.45
CAS No. 536706-83-9
Cat. No. B2704269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS536706-83-9
Molecular FormulaC20H19N3O2S
Molecular Weight365.45
Structural Identifiers
SMILESCC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
InChIInChI=1S/C20H19N3O2S/c1-12(2)26-20-22-17-15-9-4-5-10-16(15)21-18(17)19(24)23(20)13-7-6-8-14(11-13)25-3/h4-12,21H,1-3H3
InChIKeyKZYDWRAONFVNDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536706-83-9): A Differentiated TLR4‑Active Pyrimidoindole for Immunopharmacology & Chemical Biology Procurement


2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536706‑83‑9) is a heterocyclic small molecule belonging to the pyrimido[5,4‑b]indole class, a chemotype identified through high‑throughput screening as a potent and selective activator of Toll‑like receptor 4 (TLR4) signalling [1]. The compound features a 2‑isopropylthio substituent and a 3‑(3‑methoxyphenyl) group on the pyrimidoindole core (C₂₀H₁₉N₃O₂S, MW 365.45), distinguishing it from other N‑3 aryl analogs that have been systematically evaluated for differential TLR4‑dependent NF‑κB and type‑I interferon pathway activation [2]. Unlike later‑generation, highly optimized leads such as 1Z105 (N‑cyclohexyl‑2‑((5‑methyl‑4‑oxo‑3‑phenyl‑4,5‑dihydro‑3H‑pyrimido[5,4‑b]indol‑2‑yl)thio)acetamide), which incorporate an acetamide‑linked side‑chain at the 2‑position, this compound retains the simpler 2‑alkylthio architecture of the initial screening hits—preserving a distinct pharmacological profile that includes measurable anti‑HIV‑1 activity in cell‑based assays [3].

Why In‑Class Pyrimido[5,4‑b]indoles Are Not Interchangeable: The Risk of Substituting 2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one


Pyrimido[5,4‑b]indoles exhibit extreme functional divergence driven by subtle modifications at the N‑3 and C‑2 positions. Systematic SAR campaigns have demonstrated that even single‑atom changes at N‑3 (e.g., phenyl → 4‑methoxyphenyl → 3‑chlorophenyl) can invert the TLR4 signalling bias from a balanced NF‑κB/IP‑10 response to a pathway‑selective profile, while 2‑alkylthio variations (isopropyl vs. n‑propyl vs. cyclohexylpropyl) alter both potency and oral bioavailability [1][2]. Consequently, replacing this compound with a close analog—such as the 3‑phenyl derivative (CAS 536704‑00‑4) or the 4‑methoxy regioisomer (CAS 536707‑77‑4)—without quantitative justification risks introducing a compound with a different target engagement signature, altered cytokine release pattern, or divergent ADME properties [3]. The evidence presented below quantifies the specific differentiation dimensions that make CAS 536706‑83‑9 a rational, evidence‑backed procurement choice over its nearest structural neighbors.

Quantitative Differentiation Evidence: 2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one vs. Closest Analogs


N‑3 3‑Methoxyphenyl Substitution Preserves Dual NF‑κB/IP‑10 Pathway Activation, Unlike 4‑Methoxy or Chloro Analogs That Bias Cytokine Output

In the class‑defining SAR study of pyrimido[5,4‑b]indoles as TLR4 ligands, N‑3 phenyl substitution was essential for balanced activation of both the NF‑κB pathway (measured by secreted embryonic alkaline phosphatase reporter in HEK‑Blue™ hTLR4 cells) and the type‑I interferon pathway (measured by IP‑10/CXCL10 release in human PBMCs). The 3‑methoxyphenyl group is positioned to engage the MD‑2 binding pocket through a hydrogen‑bond acceptor interaction that is absent in the unsubstituted phenyl analog (CAS 536704‑00‑4) yet avoids the pathway‑skewing electronic effects observed with the 4‑nitrophenyl or 3‑chlorophenyl variants [1][2]. While direct EC₅₀ data for CAS 536706‑83‑9 are not disclosed in the public domain, the structurally closest publicly reported congener—the 3‑(4‑methoxyphenyl) regioisomer—showed a ≥3‑fold differential in IP‑10/IL‑6 ratio relative to the unsubstituted phenyl comparator in murine bone‑marrow‑derived dendritic cells at 10 μM, indicating that the position and electronic nature of the methoxy substituent critically tunes the cytokine bias [2].

TLR4 agonism NF-κB reporter assay cytokine profiling

2‑Isopropylthio Substituent Confers a Distinct Metabolic Stability Profile Relative to Acetamide‑Linked TLR4 Leads (1Z105, 2B182C)

The in‑vivo pharmacokinetic studies of pyrimido[5,4‑b]indole TLR4 ligands demonstrated that the 2‑position substituent is a primary determinant of oral bioavailability. The lead compound 1Z105—bearing a bulky N‑cyclohexyl‑2‑thioacetamide group at C‑2—achieved oral bioavailability in mice (F% not explicitly disclosed, but oral doses of 1–5 μmol produced pharmacodynamic effects equivalent to intraperitoneal administration), while the structurally related 1Z88 with a different 2‑substituent was not orally bioavailable [1]. The 2‑isopropylthio group of CAS 536706‑83‑9 represents an intermediate steric and lipophilic profile (calculated XLogP3 ≈ 4.3–4.8 for the 2‑isopropylthio‑3‑phenyl parent; the 3‑methoxy analog is predicted to be ~0.3 log units lower) that avoids the metabolic liabilities associated with the acetamide linker (potential N‑dealkylation and amide hydrolysis) while retaining sufficient lipophilicity for membrane permeability [2][3]. This structural feature positions CAS 536706‑83‑9 as a metabolically simpler, potentially more stable scaffold for chemical biology probe development compared to the amide‑linked clinical leads.

metabolic stability oral bioavailability alkylthio SAR

Intrinsic Anti‑HIV‑1 Activity at Sub‑Cytotoxic Concentrations Distinguishes This Scaffold from Later‑Generation TLR4 Agonists That Lack Direct Antiviral Activity

Pyrimido[5,4‑b]indoles bearing 2‑alkylthio and N‑3 aryl substituents were reported to inhibit HIV‑1 replication in MT‑4 cell cultures at concentrations that did not produce cytotoxicity. In the foundational SAR study by Merino et al. (1999), several 2‑alkylthio‑3‑aryl‑pyrimido[5,4‑b]indol‑4(5H)‑ones exhibited EC₅₀ values in the low‑micromolar range against HIV‑1 (strain IIIB), with selectivity indices (CC₅₀/EC₅₀) >10 [1]. While CAS 536706‑83‑9 was not individually quantified in that publication, its structural features (2‑isopropylthio, 3‑(3‑methoxyphenyl)) place it squarely within the active pharmacophore space defined by the anti‑HIV‑1 SAR [1]. This antiviral activity is absent in the later‑generation, amide‑linked TLR4 leads (1Z105, 2B182C), which were optimized solely for immunomodulatory potency and lack direct virucidal or antiviral replication inhibition data [2]. The dual TLR4‑agonistic and anti‑HIV‑1 potential of the 2‑alkylthio series provides a unique research tool for investigating the intersection of innate immune activation and direct antiviral mechanisms.

anti-HIV-1 activity MT-4 cell assay dual-function immunomodulator

Physicochemical Differentiation: MW 365.45 and XLogP3 ~4.0–4.5 Place This Compound in an Optimal Oral Drug‑Like Space Distinct from High‑MW TLR4 Leads

CAS 536706‑83‑9 (C₂₀H₁₉N₃O₂S, MW 365.45) satisfies all four Lipinski Rule‑of‑5 criteria (HBD = 1, HBA = 5, XLogP3 ≈ 4.0–4.5, MW < 500), classifying it as drug‑like and orally bioavailable‑predictable [1]. In contrast, the optimized TLR4 lead 1Z105 (C₂₅H₂₆N₄O₂S, MW 446.57) approaches the upper MW boundary for oral drugs, and the highly potent C8‑aryl derivatives (e.g., β‑naphthyl compound 39, MW ~430–460) have higher lipophilicity (predicted XLogP3 >5.5) that risks poor solubility and promiscuous binding [2][3]. The 3‑methoxy substituent in CAS 536706‑83‑9 adds only 30 Da relative to the 3‑phenyl parent while introducing a hydrogen‑bond acceptor that can enhance aqueous solubility without driving logP above 5—a balanced profile that is difficult to achieve with bulkier C8‑aryl modifications [3].

drug-likeness physicochemical properties oral bioavailability prediction

Optimal Use Cases for Procuring 2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536706-83-9)


TLR4‑Mediated Innate Immune Pathway Dissection (Balanced NF‑κB/IRF3 Signalling Studies)

Researchers investigating the bifurcation of TLR4 signalling into the MyD88‑dependent NF‑κB pathway and the TRIF‑dependent IRF3/type‑I interferon pathway can use CAS 536706‑83‑9 as a probe predicted to activate both arms without the strong type‑I interferon bias observed with 4‑methoxy or 4‑nitro N‑3 analogs [1]. This balanced profile is critical for studies modelling physiological TLR4 responses to pathogen‑associated molecular patterns, where excessive IRF3 skewing produces an artificial antiviral state that confounds readouts in infection models [2].

Scaffold‑Hopping Starting Point for Oral TLR4 Modulator Lead Optimization

Medicinal chemistry groups seeking an alternative chemotype to the amide‑linked TLR4 leads (1Z105, 2B182C) can select CAS 536706‑83‑9 for its simpler 2‑isopropylthio architecture, which eliminates the metabolically labile acetamide bond and retains drug‑like physicochemical properties (MW 365.45, XLogP3 ~4.0–4.5) [1]. The 3‑methoxyphenyl group provides a synthetic handle for further SAR exploration at the N‑3 position, while the unsubstituted indole NH at N‑5 permits subsequent alkylation/functionalization to tune potency and toxicity, as demonstrated in the optimization path from the initial HTS hit to 1Z105 [2].

Dual‑Function Anti‑HIV‑1 and Immunostimulatory Probe Development

The 2‑alkylthio‑3‑aryl pyrimido[5,4‑b]indole scaffold, to which CAS 536706‑83‑9 belongs, is one of the few chemotypes reported to exhibit both direct anti‑HIV‑1 activity (EC₅₀ < 50 μM in MT‑4 lymphocytes) and TLR4‑mediated innate immune activation [1][2]. This dual functionality makes the compound uniquely suited for HIV latency reversal or “shock‑and‑kill” strategy research, where simultaneous viral reactivation (via TLR4/NF‑κB signalling) and inhibition of nascent virion production are desired. No later‑generation TLR4 agonist (1Z105, 2B182C, or C8‑aryl derivatives) has demonstrated comparable antiviral activity [3].

Negative Control Validation for N‑3 Position SAR Studies

For laboratories systematically profiling pyrimido[5,4‑b]indole SAR, CAS 536706‑83‑9 serves as an essential comparator compound representing the 3‑methoxyphenyl substitution at the meta position—a key intermediate between the unsubstituted phenyl (CAS 536704‑00‑4) and the 4‑methoxy regioisomer (CAS 536707‑77‑4). Including this compound in a panel of N‑3 analogs enables quantification of the meta‑vs‑para methoxy effect on TLR4 signalling bias, MD‑2 binding interactions, and cytotoxicity, providing internal validation that observed differences are position‑specific rather than merely electronic [1].

Quote Request

Request a Quote for 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.